Product packaging for 1,2,3-Trimethylcyclohexane(Cat. No.:CAS No. 1678-97-3)

1,2,3-Trimethylcyclohexane

Cat. No.: B155785
CAS No.: 1678-97-3
M. Wt: 126.24 g/mol
InChI Key: DQTVJLHNWPRPPH-UHFFFAOYSA-N
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Description

Significance as a Model Compound for Cyclic Hydrocarbon Stereochemistry and Conformational Analysis

The primary significance of 1,2,3-trimethylcyclohexane in chemical research lies in its role as an exemplary model for teaching and investigating the principles of stereochemistry and conformational analysis in cyclic systems. solubilityofthings.com The cyclohexane (B81311) ring is not a flat hexagon; it predominantly exists in a puckered three-dimensional structure known as the "chair conformation" to minimize angle and torsional strain. In this conformation, substituents can occupy two distinct types of positions: axial (pointing up or down, parallel to the ring's axis) and equatorial (pointing out from the "equator" of the ring).

Through a process called a "ring flip," these positions can interconvert. However, for a substituted cyclohexane, the two resulting chair conformations are often not equal in energy. pressbooks.pub The relative stability of these conformers is largely dictated by steric strain, particularly the unfavorable interactions between an axial substituent and other axial atoms on the same side of the ring, known as 1,3-diaxial interactions. pressbooks.pubpharmacy180.com

The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the difference in Gibbs free energy between the axial and equatorial conformers. wikipedia.orgmasterorganicchemistry.com

SubstituentA-Value (kcal/mol)
-H0
-CH₃ (Methyl)1.70 - 1.74
-CH₂CH₃ (Ethyl)1.75
-C(CH₃)₃ (tert-Butyl)~5.0

This table presents the conformational energy (A-value) for common substituents on a cyclohexane ring. A higher A-value indicates a stronger preference for the equatorial position due to greater steric strain in the axial position. wikipedia.orgmasterorganicchemistry.com

By analyzing the A-values, it becomes clear that placing a methyl group in an axial position introduces significant steric strain (approximately 1.70-1.74 kcal/mol). wikipedia.orgmasterorganicchemistry.com In this compound isomers, the most stable conformation will be the one that minimizes the number of axial methyl groups. ualberta.ca

Classification within Trisubstituted Cyclohexane Derivatives

This compound belongs to the class of organic compounds known as trisubstituted cyclohexane derivatives. pressbooks.pub Within this class, it is further categorized by the specific arrangement of the three methyl groups, leading to several geometric isomers, also known as stereoisomers. These isomers are distinguished by the 'cis' (same side) or 'trans' (opposite sides) relationship between the substituents relative to the plane of the cyclohexane ring. pressbooks.pub

The possible stereoisomers of this compound include:

(1R,2R,3R)- and (1S,2S,3S)-1,2,3-trimethylcyclohexane (a pair of enantiomers)

(1R,2R,3S)- and (1S,2S,3R)-1,2,3-trimethylcyclohexane (a pair of enantiomers)

all-cis-1,2,3-trimethylcyclohexane (a meso compound)

(1R,2S,3R)-1,2,3-trimethylcyclohexane (a meso compound)

The stability of these isomers varies significantly based on their ability to adopt a chair conformation that places the maximum number of bulky methyl groups in the more favorable equatorial positions. quora.comlibretexts.org

Isomer ExampleMost Stable Conformation AnalysisRelative Stability
all-cis-1,2,3-TrimethylcyclohexaneOne conformer has two axial methyls and one equatorial. The ring-flipped conformer has one axial and two equatorial methyls.The conformer with two equatorial groups is more stable. ualberta.ca
(1α,2β,3α)-1,2,3-TrimethylcyclohexaneCan adopt a conformation with all three methyl groups in equatorial positions.Considered highly stable due to the absence of 1,3-diaxial interactions between methyl groups. quora.comnist.gov

This table provides a simplified conformational analysis for two stereoisomers of this compound, highlighting how substituent orientation impacts stability.

Overview of Research Opportunities in Organic Chemistry

The study of this compound and its derivatives continues to offer valuable research opportunities in organic chemistry. Its complex stereochemistry makes it an ideal substrate for developing and testing new synthetic methodologies, particularly those aimed at controlling stereoselectivity in chemical reactions. researchgate.net

Research applications and opportunities include:

Method Development: Designing new catalytic systems or reaction conditions to selectively synthesize a single, desired stereoisomer of this compound or related substituted cyclohexanes. researchgate.net

Computational Chemistry: Using computational models, such as Density Functional Theory (DFT), to accurately calculate the conformational energies of different isomers and compare these theoretical values with experimental data obtained through techniques like NMR spectroscopy. github.ioacs.org

Understanding Reaction Mechanisms: Studying how the fixed stereochemistry of different this compound isomers influences the rates and outcomes of chemical reactions, providing deeper insight into reaction mechanisms.

Materials Science: Exploring how the specific shape and stereochemistry of cyclohexane derivatives can be used to create new materials with unique properties. solubilityofthings.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18 B155785 1,2,3-Trimethylcyclohexane CAS No. 1678-97-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3-trimethylcyclohexane
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InChI

InChI=1S/C9H18/c1-7-5-4-6-8(2)9(7)3/h7-9H,4-6H2,1-3H3
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InChI Key

DQTVJLHNWPRPPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H18
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10862732
Record name 1,2,3-Trimethylcyclohexane
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Molecular Weight

126.24 g/mol
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CAS No.

1678-97-3, 1678-81-5, 1839-88-9
Record name 1,2,3-Trimethylcyclohexane
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Record name cis,trans,cis-1,2,3-Trimethylcyclohexane
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Record name 1,2,3-Trimethylcyclohexane
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Record name cis,cis,cis-1,2,3-Trimethylcyclohexane
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Record name 1,2,3-Trimethylcyclohexane
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Record name 1,2,3-trimethylcyclohexane
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Isomeric Forms and Stereochemical Considerations of 1,2,3 Trimethylcyclohexane

Geometrical Isomers and their Distinctions

Geometrical isomerism in 1,2,3-trimethylcyclohexane arises from the different possible spatial arrangements of the three methyl groups relative to the plane of the cyclohexane (B81311) ring. These arrangements lead to distinct diastereomers, which are stereoisomers that are not mirror images of each other. There are four such geometrical isomers for this compound, distinguished by the relative "up" or "down" positioning of the methyl groups on carbons 1, 2, and 3.

The relative orientation of the methyl groups is described using cis (on the same side) and trans (on opposite sides) nomenclature. For a 1,2,3-trisubstituted cyclohexane, this relationship is considered between adjacent carbons (C1-C2 and C2-C3).

The four diastereomeric forms are:

(1,2-cis, 2,3-cis): All three methyl groups are on the same face of the ring.

(1,2-cis, 2,3-trans): The C1 and C2 methyl groups are on the same face, while the C3 methyl group is on the opposite face.

(1,2-trans, 2,3-cis): The C1 and C3 methyl groups are on the same face, opposite to the C2 methyl group.

(1,2-trans, 2,3-trans): The C1 and C3 methyl groups are on opposite faces relative to the C2 methyl group.

The stability of these isomers is largely determined by the steric strain arising from interactions between the methyl groups, particularly in their preferred chair conformations. Isomers that can adopt a conformation with more methyl groups in the spacious equatorial positions are generally more stable. youtube.com

Among the geometric isomers, some are chiral (lacking a plane of symmetry and existing as a pair of non-superimposable mirror images called enantiomers), while others are achiral meso compounds (possessing stereocenters but also a plane of symmetry). study.com

Chiral Isomers: The majority of the this compound diastereomers are chiral. For instance, the all-cis isomer is chiral and exists as a pair of enantiomers.

Meso Forms: A meso compound is characterized by an internal plane of symmetry that makes the molecule as a whole achiral. study.com For this compound, the isomer with a cis relationship between the C1 and C3 methyl groups and a trans relationship with the C2 methyl group (i.e., substituents are up, down, up) possesses such a plane of symmetry and is therefore a meso compound. study.com

Properties of this compound Stereoisomers
Isomer DescriptionChiralityKey Feature
all-cisChiralExists as a pair of enantiomers.
cis,transChiralExists as a pair of enantiomers.
trans,cis (e.g., up, down, up)Achiral (Meso)Contains an internal plane of symmetry. study.com
all-transChiralExists as a pair of enantiomers.

Principles of Stereochemical Assignment

To unambiguously describe each unique stereoisomer, a systematic set of rules is applied.

The absolute configuration of each chiral center (carbons 1, 2, and 3) is assigned as either R (rectus) or S (sinister) using the Cahn-Ingold-Prelog (CIP) priority rules. myheplus.comlibretexts.org

Steps for CIP Priority Assignment:

Prioritize by Atomic Number: Examine the atoms directly bonded to the chiral center. The atom with the highest atomic number receives the highest priority (1), and the lowest receives the lowest priority (4). For this compound, the groups on each chiral carbon are a methyl group, a hydrogen atom, and two carbon atoms of the ring.

Proceed Down the Chain: If two attached atoms are identical (e.g., the two ring carbons), priorities are assigned by moving to the next atoms along each chain until a point of difference is found. vanderbilt.eduvanderbilt.edu The chain with the atom of higher atomic number at the first point of difference receives higher priority.

Orient and Assign: The molecule is oriented so that the lowest-priority group (typically hydrogen) points away from the viewer. libretexts.org The direction from priority 1 to 2 to 3 is then determined. A clockwise direction corresponds to an R configuration, while a counter-clockwise direction corresponds to an S configuration. vanderbilt.edu

Example of CIP Priority Assignment at C1
Group Attached to C1PriorityReasoning
Ring Path towards C2 (with methyl)1 (Highest)This path has a higher degree of substitution closer to C1.
-CH₃ (Methyl group)2Carbon has a higher atomic number than hydrogen.
Ring Path towards C63This path is less substituted compared to the path towards C2.
-H (Hydrogen)4 (Lowest)Hydrogen has the lowest atomic number.

Cyclohexane and its derivatives exist predominantly in a puckered, strain-free "chair" conformation. In this conformation, the substituents can occupy two distinct types of positions:

Axial (a): Bonds are parallel to the principal axis of the ring, pointing straight up or down.

Equatorial (e): Bonds point out from the perimeter of the ring, roughly in the "equator" of the molecule.

Substituents in the equatorial position are sterically favored and more stable because they avoid 1,3-diaxial interactions—repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring. youtube.com Each isomer of this compound can exist as two interconverting chair conformations (a "ring flip"). The most stable conformation is the one that places the maximum number of bulky methyl groups in the more stable equatorial positions. youtube.com For example, the most stable isomer of this compound is the one that can adopt a chair conformation with all three methyl groups in equatorial positions. youtube.com

Several nomenclature systems are used to specify a particular stereoisomer of this compound.

cis/trans Notation: This describes the relative positions of substituents. For example, cis,trans,cis-1,2,3-Trimethylcyclohexane (B155982) indicates the C1-C2 relationship is cis, C2-C3 is trans, and C1-C3 is cis. nist.gov However, this can sometimes be ambiguous for more complex molecules.

Alpha (α) / Beta (β) Notation: This system provides an unambiguous way to describe relative stereochemistry. The substituent on the reference carbon (C1) is assigned as α (pointing down). Other substituents on the same face are also α, while those on the opposite face are β (pointing up). For example, (1α,2α,3β)-1,2,3-Trimethylcyclohexane specifies that the methyl groups at C1 and C2 are on the same face, while the methyl group at C3 is on the opposite face. nist.gov

R/S Notation: This provides the absolute configuration at each chiral center, such as (1R,3S)-1,2,3-trimethylcyclohexane. nih.govchemspider.com This is the most complete and unambiguous method of describing a specific enantiomer.

Conformational Analysis and Molecular Stability of 1,2,3 Trimethylcyclohexane Isomers

Elucidation of Chair Conformations and Conformational Equilibria

Cyclohexane (B81311) and its derivatives predominantly exist in a puckered, non-planar structure known as the chair conformation, which is nearly free of angle strain. vaia.com In this conformation, the hydrogen atoms and any substituents can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). For 1,2,3-trimethylcyclohexane, several stereoisomers exist, each with unique chair conformations and corresponding stabilities. solubilityofthings.comnist.gov

The "all-cis" isomer of this compound, for instance, can exist in two primary chair conformations. One conformation places all three methyl groups in axial positions, while the other, through a process called ring flip, places them in equatorial positions. brainly.compdx.edu The equilibrium between these two conformations is dictated by their relative energies.

Quantification of Steric Strain and 1,3-Diaxial Interactions

The stability of a particular chair conformation is largely influenced by steric strain, which arises from non-bonded atoms or groups being forced into close proximity. A significant source of steric strain in substituted cyclohexanes is the 1,3-diaxial interaction. This occurs when an axial substituent experiences steric crowding with the two axial hydrogens (or other substituents) located on the same side of the ring, specifically at the third carbon atom relative to the substituent. libretexts.org

Each axial methyl group in a cyclohexane ring introduces a significant amount of steric strain, primarily due to these 1,3-diaxial interactions. libretexts.org This strain is quantifiable; for example, a single axial methyl group introduces approximately 7.6 kJ/mol of strain due to two 1,3-diaxial interactions with hydrogen atoms. libretexts.org When two methyl groups are in a 1,3-diaxial arrangement, the steric strain is even greater.

The relative stability of different isomers of this compound is a direct consequence of the steric interactions present in their most stable conformations.

cis,trans,cis-1,2,3-Trimethylcyclohexane (B155982): In its most stable chair conformation, this isomer has one methyl group in an axial position and two in equatorial positions. The axial methyl group at C1 creates 1,3-diaxial interactions with the axial methyl group at C3, leading to significant steric strain. This makes the cis,trans,cis isomer less stable.

trans,trans-1,2,3-Trimethylcyclohexane: This isomer can adopt a chair conformation where all three methyl groups are in equatorial positions. This arrangement minimizes steric strain as there are no significant 1,3-diaxial interactions between the methyl groups. Consequently, the trans,trans isomer is more stable than the cis,trans,cis isomer.

The general principle is that conformations with substituents in equatorial positions are more stable than those with axial substituents due to the avoidance of destabilizing 1,3-diaxial interactions. libretexts.orgquora.com

Table 1: Steric Strain in this compound Isomers

IsomerMost Stable Conformation (Methyl Group Positions)Key Steric InteractionsRelative Stability
cis,trans,cis1-axial, 2-equatorial, 3-axial1,3-diaxial interaction between C1 and C3 methyl groupsLess Stable
trans,trans1-equatorial, 2-equatorial, 3-equatorialMinimized steric strainMore Stable

Conformational Flexibility and Ring Inversion Processes

Cyclohexane rings are not static; they possess conformational flexibility. The chair conformations can interconvert through a process known as a ring flip or chair flip. During this process, which has a relatively low energy barrier, all axial bonds become equatorial, and all equatorial bonds become axial. unicamp.br

For an isomer like "all-cis"-1,2,3-trimethylcyclohexane, a ring flip converts the conformer with all-axial methyl groups to one with all-equatorial methyl groups. brainly.compdx.edu The equilibrium will heavily favor the conformer that minimizes steric strain, which is typically the one with the maximum number of bulky substituents in equatorial positions. libretexts.org The rate of this inversion is rapid at room temperature. unicamp.br

Influence of Conformation on Intramolecular Interactions and Reactivity

The conformation of this compound isomers significantly influences their intramolecular interactions and, consequently, their chemical reactivity. The spatial arrangement of the methyl groups can affect the accessibility of certain atoms for reaction and the stability of reaction intermediates.

For example, in radical halogenation reactions, the stability of the resulting radical intermediate is a key factor. Tertiary radicals are generally more stable than secondary radicals. In this compound, the tertiary hydrogens at the substituted carbons are potential sites for abstraction. The accessibility of these hydrogens and the steric environment around them, dictated by the conformation, can influence the regioselectivity of the reaction.

Advanced Synthetic Strategies for 1,2,3 Trimethylcyclohexane and Its Stereoisomers

Catalytic Hydrogenation of Aromatic Precursors

The most direct route to 1,2,3-trimethylcyclohexane is the catalytic hydrogenation of 1,2,3-trimethylbenzene (B126466), also known as hemimellitene. This method is attractive due to the commercial availability of the aromatic precursor. The stereochemical outcome of the hydrogenation, which involves the addition of hydrogen to the aromatic ring, is highly dependent on the catalyst system and reaction parameters. masterorganicchemistry.com

The choice of catalyst is crucial in directing the stereoselectivity of the hydrogenation of 1,2,3-trimethylbenzene. The reaction proceeds via the adsorption of the aromatic ring onto the surface of the heterogeneous catalyst, followed by the stepwise addition of hydrogen atoms. This generally results in a syn-addition, where all three methyl groups end up on the same face of the cyclohexane (B81311) ring, leading to the cis,cis,cis-isomer. However, the distribution of stereoisomers can be influenced by the specific catalyst used.

Palladium on Carbon (Pd/C): This is a widely used catalyst for the hydrogenation of aromatic compounds. For substituted benzenes, Pd/C typically favors the formation of the cis isomer due to the planar adsorption of the aromatic ring on the catalyst surface. masterorganicchemistry.comarkat-usa.org In the case of 1,2,3-trimethylbenzene, this would predominantly yield the all-cis isomer. The presence of a solvent can also influence the product distribution.

Platinum(IV) oxide (PtO₂, Adams' catalyst): Adams' catalyst is another effective catalyst for the hydrogenation of aromatic rings. libretexts.org It is often used in acidic solvents like acetic acid. The stereoselectivity can be similar to Pd/C, favoring syn-addition, but differences in the catalyst's surface morphology and its interaction with the substrate and solvent can lead to variations in the isomer ratios.

Raney Nickel (Raney Ni): Raney nickel is a finely divided nickel-aluminum alloy that has been treated with a strong base to dissolve the aluminum, leaving a porous, high-surface-area nickel catalyst. acs.orgstackexchange.com It is a highly active catalyst for hydrogenation and is known to sometimes cause isomerization of the double bonds during the reduction of alkenes. libretexts.org In the hydrogenation of aromatic rings, its activity can be modulated by reaction conditions. While syn-addition is the primary pathway, the aggressive nature of Raney Ni can sometimes lead to a broader distribution of stereoisomers compared to palladium or platinum catalysts.

The stereochemical control arises from the interaction of the substrate with the catalyst surface. The methyl groups can sterically hinder certain orientations of adsorption, influencing which face of the aromatic ring binds to the catalyst and thus the stereochemistry of the resulting cyclohexane.

Table 1: Illustrative Comparison of Catalyst Systems for Hydrogenation of 1,2,3-Trimethylbenzene

Catalyst SystemPredominant StereoisomerGeneral Remarks
Pd/C cis,cis,cis-1,2,3-TrimethylcyclohexaneFavors syn-addition, leading to high cis selectivity. masterorganicchemistry.com
PtO₂ (Adams' catalyst) cis,cis,cis-1,2,3-TrimethylcyclohexaneEffective for aromatic ring reduction, often with high cis selectivity. libretexts.org
Raney Ni cis,cis,cis-1,2,3-TrimethylcyclohexaneHighly active, may lead to a wider range of stereoisomers under harsh conditions. acs.orgresearchgate.net

Note: The actual isomer distribution can vary based on specific reaction conditions.

The distribution of this compound stereoisomers is not only dependent on the catalyst but also significantly influenced by the reaction parameters.

Hydrogen Pressure: Higher hydrogen pressures generally increase the rate of hydrogenation. researchgate.net For the reduction of aromatic rings, elevated pressures are often necessary to overcome the stability of the aromatic system. The effect on stereoselectivity can be complex. In some cases, higher pressures can enhance the rate of desorption of intermediates from the catalyst surface, potentially leading to a cleaner product profile with higher selectivity for the thermodynamically favored isomer.

Temperature: Temperature has a dual effect on catalytic hydrogenation. Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can promote side reactions, such as isomerization and disproportionation, leading to a more complex mixture of products and reduced stereoselectivity. For aromatic hydrogenation, a balance must be struck to achieve a reasonable reaction rate without compromising the desired stereochemical outcome. researchgate.net

Solvent Systems: The choice of solvent can have a profound impact on the stereoselectivity of hydrogenation. researchgate.netgla.ac.uk Solvents can influence the solubility of the substrate and hydrogen, as well as the interaction of the substrate with the catalyst surface. gychbjb.comumaine.edu Polar solvents can compete with the substrate for active sites on the catalyst, potentially altering the mode of adsorption and thus the stereochemical outcome. For instance, in the hydrogenation of substituted phenols, the solvent polarity was shown to affect the product distribution. gla.ac.uk In non-polar solvents, the substrate may have greater interaction with the catalyst surface, which can enhance the directing effects of substituents.

Directed Cyclization Approaches

Directed cyclization strategies offer an alternative to hydrogenation of pre-formed aromatic rings, allowing for the construction of the this compound skeleton from acyclic or different cyclic precursors. These methods can provide a higher degree of stereochemical control by building the stereocenters in a more controlled, stepwise manner.

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings in a stereospecific manner. libretexts.orglibretexts.orgyoutube.com To synthesize a this compound precursor, a diene with two methyl groups and a dienophile with one methyl group can be employed. For example, the reaction of 2,3-dimethyl-1,3-butadiene (B165502) with a methyl-substituted alkene (a dienophile) would yield a cyclohexene (B86901) derivative with the desired 1,2,3-trimethyl substitution pattern. Subsequent hydrogenation of the resulting cyclohexene would furnish the final saturated product.

The stereochemistry of the Diels-Alder adduct is well-defined. The reaction proceeds via a concerted mechanism, and the relative stereochemistry of the substituents on the dienophile is retained in the product. youtube.com For instance, using a trans-dienophile will result in a different diastereomer than using a cis-dienophile. This allows for the synthesis of specific stereoisomers of the trimethylcyclohexene precursor, which can then be hydrogenated to the corresponding this compound isomer.

A plausible synthetic route could involve the [4+2] cycloaddition of 2,3-dimethyl-1,3-butadiene and crotonaldehyde (B89634) (3-methyl-2-propenal). nih.gov The resulting substituted cyclohexene can then be reduced to afford this compound.

Acid-catalyzed cyclization of appropriately functionalized linear precursors can also lead to the formation of substituted cyclohexanes. This strategy is well-established in terpene chemistry, such as the cyclization of citronellal (B1669106) to form p-menthane (B155814) derivatives. researchgate.netrsc.orgpsu.eduresearchgate.net

For the synthesis of this compound, a suitable acyclic precursor would be required. For example, an unsaturated alcohol or aldehyde with a carbon skeleton that can fold and cyclize to form the desired ring system could be used. The acid catalyst protonates a double bond or a carbonyl group, initiating a carbocation cascade that results in ring closure. The stereochemical outcome of such cyclizations is often governed by the principles of thermodynamic and kinetic control, as well as the conformational preferences of the transition states. By carefully designing the precursor and choosing the appropriate acid catalyst and reaction conditions, it is possible to favor the formation of a specific stereoisomer of this compound.

Asymmetric Synthesis Methodologies

The synthesis of enantiomerically pure stereoisomers of this compound requires the use of asymmetric synthesis methodologies. acs.org This can be achieved by employing chiral catalysts, chiral auxiliaries, or chiral substrates.

One of the most powerful approaches is asymmetric catalytic hydrogenation. youtube.comnih.govnih.govyoutube.com This involves the hydrogenation of a prochiral precursor, such as a 1,2,3-trimethylcyclohexene derivative, using a chiral transition metal catalyst. These catalysts, typically based on rhodium, ruthenium, or iridium complexed with chiral phosphine (B1218219) ligands, can differentiate between the two faces of the double bond, leading to the preferential formation of one enantiomer of the product. The development of highly effective chiral ligands has made it possible to achieve excellent enantioselectivities in the hydrogenation of a wide variety of unsaturated compounds.

Another strategy involves the use of chiral auxiliaries. In this approach, an achiral precursor is covalently attached to a chiral molecule (the auxiliary). The chiral auxiliary then directs the stereochemical course of subsequent reactions, such as alkylations or cyclizations, to create the desired stereocenters on the cyclohexane ring. After the key stereodefining steps, the chiral auxiliary is removed, yielding the enantiomerically enriched product.

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of cyclic compounds. researchgate.net Chiral small organic molecules can catalyze reactions such as Michael additions and aldol (B89426) condensations to build the cyclohexane ring with high enantioselectivity. These methods offer the advantage of being metal-free and often proceeding under mild reaction conditions.

Application of Chiral Auxiliaries and Ligands (e.g., (R)-BINAP) for Enantioselective Product Generation

Enantioselective synthesis is crucial for obtaining specific, optically active stereoisomers. This is achieved by temporarily incorporating a chiral entity to guide the reaction's stereochemistry or by using a chiral catalyst that creates a chiral environment for the reaction.

Chiral Auxiliaries: One established method involves the use of a chiral auxiliary, a stereogenic group that is temporarily attached to the substrate. wikipedia.org This auxiliary controls the stereochemical course of subsequent reactions before being removed. wikipedia.org For instance, auxiliaries like Evans' oxazolidinones or camphor-based derivatives can be appended to a molecule, directing hydrogenation to a specific face of the substrate. scielo.org.mxsigmaaldrich.com While this method is reliable, it requires additional synthetic steps for attachment and removal of the auxiliary. scielo.org.mx

Chiral Ligands: A more atom-economical approach is asymmetric catalysis, which utilizes a chiral catalyst to induce enantioselectivity. Axially chiral diphosphine ligands, such as 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP), are highly effective for this purpose. wikipedia.orgnih.gov When complexed with a transition metal like rhodium or ruthenium, BINAP creates a potent chiral catalyst for asymmetric hydrogenations. wikipedia.orgacs.org The (R)- or (S)-enantiomer of BINAP can be selected to synthesize the desired enantiomer of the product with high efficiency. orgsyn.org The catalytic hydrogenation of 1,2,3-trimethylbenzene using a Ru-BINAP complex, for example, can proceed with high enantioselectivity, affording specific stereoisomers of this compound. acs.orgrsc.org

Table 1: Comparison of Chiral Strategies for Enantioselective Synthesis

Strategy Description Advantages Disadvantages
Chiral Auxiliary A chiral molecule is covalently bonded to the substrate to direct a reaction's stereochemistry. wikipedia.org High diastereoselectivity, reliable and predictable outcomes. thieme-connect.de Requires additional steps for attachment and removal, not atom-economical. scielo.org.mx
Chiral Ligand (e.g., BINAP) A chiral ligand coordinates to a metal center to form an asymmetric catalyst that induces enantioselectivity in the substrate. wikipedia.org High catalytic efficiency, high enantioselectivity, atom-economical. orgsyn.org High cost of ligands and metals, sensitivity to catalyst poisons. orgsyn.org

Utilization of Flow Chemistry and Microreactor Systems for Enhanced Selectivity and Yield

The transition from traditional batch processing to continuous-flow systems and microreactors represents a significant technological advancement in chemical synthesis. rsc.org These systems offer superior control over reaction parameters, which is particularly beneficial for catalytic hydrogenations. nih.gov

Flow chemistry involves continuously pumping reactants through a heated tube or column, often packed with a solid-supported catalyst. rsc.org This setup allows for precise control over temperature, pressure, and residence time, leading to improved reaction yields and selectivities. ru.nl For the synthesis of this compound, a continuous-flow reactor packed with a hydrogenation catalyst (e.g., palladium on carbon) can provide excellent conversion of 1,2,3-trimethylbenzene while minimizing side reactions. rsc.orgnih.gov The enhanced safety profile is a major advantage, as the small reaction volumes mitigate the risks associated with handling hydrogen gas at high pressures and temperatures. ru.nl

Microreactors, which are miniaturized flow systems with channel dimensions in the sub-millimeter range, offer even greater advantages due to their extremely high surface-area-to-volume ratios. umn.edu This characteristic facilitates rapid heat and mass transfer, allowing for highly efficient and selective reactions. ru.nl Catalytic hydrogenation in microreactors can lead to significantly higher yields and selectivities compared to batch methods. nih.gov

Table 2: Comparison of Batch vs. Flow Synthesis for Hydrogenation

Parameter Batch Synthesis Flow/Microreactor Synthesis
Heat Transfer Poor, potential for localized hot spots. Excellent, uniform temperature control. ru.nl
Mass Transfer Limited, especially in gas-liquid-solid systems. Excellent, enhanced mixing and reactant contact. umn.edu
Safety Higher risk due to large volumes of reactants and energy. Inherently safer due to small reactor volume. ru.nl
Scalability Problematic, often requires re-optimization. Straightforward by operating the reactor for longer periods or using parallel systems. rsc.org
Selectivity & Yield Can be lower due to poor process control. Often higher due to precise control of reaction parameters. ru.nl

Challenges and Advancements in Industrial-Scale Stereoselective Production

Scaling up the stereoselective synthesis of a specific this compound isomer from the laboratory to an industrial level presents significant challenges. These hurdles primarily revolve around catalyst performance and the separation of the desired product from a complex mixture of isomers.

Catalyst Deactivation Mitigation Strategies

Catalyst deactivation is a critical issue in industrial catalytic processes, leading to reduced efficiency and increased operational costs. youtube.com The primary mechanisms of deactivation in hydrogenation reactions are poisoning, fouling, and sintering. mdpi.comcatalysts.com

Poisoning: This occurs when impurities in the feedstock, such as sulfur or nitrogen compounds, strongly adsorb to the catalyst's active sites, rendering them inactive. catalysts.com

Fouling: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites and pores. youtube.comchemcatbio.org This is often a result of side reactions or polymerization of reactants or products.

Sintering: At high temperatures, the fine metal particles of the catalyst can agglomerate, which reduces the active surface area and, consequently, the catalyst's activity. catalysts.com

To combat these issues, several mitigation strategies have been developed. Feedstock purification is a crucial first step to remove potential catalyst poisons. chemcatbio.orgnumberanalytics.com Catalyst design can also be optimized by adding promoters to enhance stability or by using supports that are more resistant to thermal degradation. numberanalytics.com Adjusting reaction conditions, such as lowering the temperature or optimizing pressure, can minimize the rates of deactivation processes. numberanalytics.com Furthermore, catalyst regeneration procedures, like controlled oxidation to burn off coke or chemical treatments, can restore catalyst activity, extending its operational lifetime. numberanalytics.comcatalysis.blog

Table 3: Catalyst Deactivation Mechanisms and Mitigation Strategies

Deactivation Mechanism Description Mitigation Strategy
Poisoning Strong chemisorption of impurities (e.g., sulfur) on active sites. catalysts.com Feedstock purification, use of guard beds, developing poison-tolerant catalysts. chemcatbio.org
Fouling (Coking) Physical deposition of carbonaceous species on the catalyst surface. youtube.com Optimizing reaction conditions (temperature, feed composition), catalyst regeneration (e.g., oxidation). chemcatbio.orgcatalysis.blog
Sintering Agglomeration of metal crystallites, leading to loss of active surface area. catalysts.com Using thermally stable supports, adding promoters, operating at lower temperatures. numberanalytics.com
Leaching/Phase Transformation Loss of active components or change in the catalyst's chemical phase, sometimes induced by solvents or water. mdpi.comchemcatbio.org Modifying catalyst material for greater stability, controlling reaction environment. mdpi.comcatalysis.blog

Analytical and Preparative Separation of Isomers

The hydrogenation of 1,2,3-trimethylbenzene can produce a mixture of up to four stereoisomers. nist.govnist.gov The separation of these isomers is challenging due to their very similar physical properties, such as boiling points and polarities. welch-us.com

Analytical Separation: On an analytical scale, Gas Chromatography (GC) is a powerful tool for separating volatile isomers. google.com For enantiomeric pairs, chiral GC columns with a chiral stationary phase are required to resolve the individual enantiomers. High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases like those based on cyclodextrins, is also widely used for the analytical separation of stereoisomers. researchgate.net

Preparative Separation: For isolating larger quantities, preparative chromatography is the most common technique. This involves using larger columns and collecting the separated fractions. However, this method can be expensive and solvent-intensive on an industrial scale. An alternative technique for certain derivatives is pH-zone-refining counter-current chromatography, which separates isomers based on differences in their acidity. nih.gov For some classes of compounds, diastereomeric crystallization can be employed, where the isomeric mixture is reacted with a chiral resolving agent to form diastereomers that may have significantly different solubilities, allowing for separation by crystallization. nih.gov

Table 4: Separation Techniques for this compound Isomers

Technique Scale Principle of Separation Applicability to Isomers
Gas Chromatography (GC) Analytical Difference in volatility and interaction with stationary phase. Separation of diastereomers. Chiral GC for enantiomers. google.com
High-Performance Liquid Chromatography (HPLC) Analytical/Preparative Differential partitioning between mobile and stationary phases. welch-us.com Separation of diastereomers. Chiral HPLC for enantiomers. researchgate.net
Preparative Chromatography Preparative/Industrial Large-scale version of HPLC or GC. Isolation of pure isomers, but can be costly. nih.gov
Diastereomeric Crystallization Preparative/Industrial Formation of diastereomers with different solubilities. nih.gov Applicable if isomers can be derivatized with a chiral resolving agent.
Counter-Current Chromatography Preparative Partitioning between two immiscible liquid phases. nih.gov Useful for derivatives with differing partition coefficients.

Reaction Mechanisms and Chemical Transformations of 1,2,3 Trimethylcyclohexane

Mechanistic Studies of Oxidation Reactions

The oxidation of 1,2,3-trimethylcyclohexane can be achieved using strong oxidizing agents such as potassium permanganate (B83412) or chromic acid. These reactions typically lead to the formation of ketones or carboxylic acids. The specific products formed depend on the reaction conditions and the stereoisomer of this compound used. The mechanism involves the attack of the oxidizing agent on the carbon-hydrogen bonds of the cyclohexane (B81311) ring. The tertiary hydrogens, being more reactive, are often the initial sites of oxidation.

The process generally proceeds through the formation of an intermediate alcohol, which is then further oxidized to a ketone. If the reaction conditions are harsh enough, the cyclohexane ring can be cleaved, leading to the formation of dicarboxylic acids. The stereochemistry of the starting material plays a crucial role in determining the regioselectivity and stereoselectivity of the oxidation products.

Reduction Pathways and Catalytic Considerations

The reduction of unsaturated derivatives of this compound, such as 1,2,3-trimethylcyclohexene, is commonly carried out through catalytic hydrogenation. This process involves the addition of hydrogen across the double bond in the presence of a metal catalyst.

Commonly used catalysts for this transformation include platinum (Pt), palladium (Pd), and nickel (Ni). libretexts.org The reaction is typically a syn-addition, meaning that both hydrogen atoms add to the same face of the double bond. ucla.edu For instance, the catalytic hydrogenation of 1,2-dimethylcyclohexene (B155917) results in the formation of cis-1,2-dimethylcyclohexane. ucla.edu The choice of catalyst and reaction conditions can influence the efficiency and stereochemical outcome of the reduction.

Catalyst Typical Reaction Conditions Key Characteristics
Platinum (Pt) H₂, high pressure and/or temperatureHighly active, can lead to over-reduction if not controlled.
Palladium (Pd) H₂, ambient temperature and pressureHighly selective for double bond reduction, widely used.
Nickel (Ni) H₂, high pressure and temperature (Raney Nickel)Cost-effective alternative to precious metal catalysts.

Substitution Reactions (e.g., Halogenation)

This compound can undergo substitution reactions, such as halogenation, where a hydrogen atom is replaced by a halogen. Radical halogenation, for instance with chlorine (Cl₂) in the presence of UV light, can lead to a mixture of monochlorinated products. brainly.com The reaction proceeds via a radical chain mechanism, and the relative reactivity of the different C-H bonds (primary, secondary, tertiary) influences the product distribution. brainly.com

In a related context, the attempted halogenation of (+)-(1R,3S)-1,2,2-Trimethyl-1,3-bis(hydroxymethyl)cyclopentane resulted in a rearrangement to form (+)-(1S,3S)-1-bromo-3-(bromomethyl)-1,2,2-trimethylcyclohexane, highlighting the potential for rearrangements during substitution reactions of related cyclic systems. acs.org

Elimination Reactions and Stereoelectronic Requirements

Elimination reactions of substituted cyclohexanes, including derivatives of this compound, are highly dependent on stereoelectronic factors, particularly the anti-periplanar arrangement of the leaving group and a β-hydrogen. chemistrysteps.commasterorganicchemistry.com For an E2 elimination to occur efficiently, the leaving group and the hydrogen atom on the adjacent carbon must be in a diaxial conformation. libretexts.orglibretexts.org

This requirement dictates the regioselectivity of the elimination. If there are multiple β-hydrogens, the one that can achieve an anti-periplanar relationship with the leaving group will be preferentially removed. chemistrysteps.com This can sometimes lead to the formation of the less substituted (Hofmann) product over the more substituted (Zaitsev) product, if the stereoelectronic requirement is only met for the hydrogen leading to the Hofmann product. libretexts.org In contrast, E1 eliminations proceed through a carbocation intermediate, and the regioselectivity is generally governed by the stability of the resulting alkene (Zaitsev's rule), as the carbocation can undergo rearrangements to form the most stable product. chemistrysteps.comlibretexts.org

Elimination Type Mechanism Stereoelectronic Requirement Regioselectivity
E2 Concerted, one-step dalalinstitute.comAnti-periplanar (diaxial in cyclohexanes) chemistrysteps.comlibretexts.orgControlled by stereoelectronics, may favor Hofmann product. libretexts.org
E1 Stepwise, via carbocation libretexts.orgNone for the initial leaving group departure.Generally follows Zaitsev's rule, favors the most stable alkene. chemistrysteps.com

Carbocation Rearrangements in Acid-Catalyzed Processes

In the presence of acids, derivatives of this compound can form carbocations that are prone to rearrangement. stackexchange.commsu.edu These rearrangements, such as 1,2-hydride or 1,2-methyl shifts, occur to generate a more stable carbocation. youtube.comlibretexts.org For example, the formation of a secondary carbocation can be followed by a shift to form a more stable tertiary carbocation. stackexchange.com

The stability of the resulting carbocation and the thermodynamic stability of the final alkene product are key factors in determining the major product of such reactions. stackexchange.comreddit.com In some cases, a methyl shift may be favored over a hydride shift if it leads to a thermodynamically more stable product, even though hydride shifts are generally faster. stackexchange.com These rearrangements are a common feature in reactions such as acid-catalyzed dehydration of alcohols or addition of acids to alkenes. msu.edulibretexts.org

Radical Cation Formation and Stabilization

Radical cations of substituted cyclohexanes, including isomers of trimethylcyclohexane, can be generated, for example, by γ-irradiation in a halocarbon matrix at low temperatures. rsc.org A radical cation is a species formed by the removal of a single electron from a neutral molecule, resulting in a species with both a positive charge and an unpaired electron. utexas.edu

The stability and structure of these radical cations can be studied using techniques like EPR spectroscopy. rsc.org The stability of a radical is influenced by both thermodynamic (electronic) and kinetic (steric) factors. nrel.gov For substituted cyclohexanes, the geometry of the radical cation and the distribution of spin density are influenced by the position and orientation of the methyl groups. rsc.org The matrix in which the radical cation is generated can also influence its structure and the observed singly occupied molecular orbital (SOMO). rsc.org

Role of Structural Configuration in Modulating Biochemical Pathways

The specific three-dimensional structure of this compound isomers is a key determinant of their interactions within biological systems. nih.gov As a non-polar molecule, its interactions are primarily hydrophobic in nature. solubilityofthings.com This allows it to associate with non-polar regions of biomolecules, such as the hydrophobic core of proteins or the lipid bilayers of cell membranes.

Spectroscopic and Chromatographic Techniques for Isomer Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Elucidationnist.govquimicaorganica.org

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for unraveling the complex stereochemistry of 1,2,3-trimethylcyclohexane isomers. By analyzing the chemical shifts, coupling constants, and through-space interactions, chemists can deduce the precise configuration and dominant conformation of each isomer.

Nuclear Overhauser Effect (NOE) Studies for Spatial Proximity Determinationnist.gov

The Nuclear Overhauser Effect (NOE) is a powerful NMR technique that allows for the determination of the spatial proximity of protons within a molecule. quimicaorganica.orgwikipedia.org This effect arises from the transfer of nuclear spin polarization between nuclei that are close in space, typically within 5 Å. quimicaorganica.orglibretexts.org The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the interacting nuclei (r⁻⁶), making it highly sensitive to internuclear distances. quimicaorganica.orgconductscience.com

In the context of this compound, NOE difference spectroscopy or two-dimensional NOESY experiments can distinguish between different stereoisomers by identifying which methyl groups are spatially close to each other and to specific ring protons. For instance, in an isomer where two methyl groups are in a cis relationship, a significant NOE enhancement would be observed between the protons of these methyl groups. Conversely, the absence of such an enhancement would suggest a trans relationship. These studies are crucial for assigning the relative stereochemistry (cis/trans) of the substituents. wikipedia.orglibretexts.org

Analysis of Coupling Constants for Substituent Orientationsquimicaorganica.org

The analysis of proton-proton (¹H-¹H) coupling constants (J-values) provides valuable information about the dihedral angles between adjacent protons, which in turn helps to determine the orientation of the methyl substituents (axial or equatorial). libretexts.org The magnitude of the coupling constant, particularly the three-bond coupling (³J), is related to the dihedral angle as described by the Karplus equation.

For cyclohexane (B81311) systems, the following general observations are used:

Large coupling constants (typically 8-13 Hz) are indicative of an axial-axial (ax-ax) relationship between two protons, corresponding to a dihedral angle of approximately 180°.

Small coupling constants (typically 1-5 Hz) are characteristic of axial-equatorial (ax-eq) and equatorial-equatorial (eq-eq) interactions, where the dihedral angles are around 60°. libretexts.org

By examining the splitting patterns and measuring the coupling constants of the methine protons (the protons on the carbons bearing the methyl groups), one can deduce whether the attached methyl group is in an axial or equatorial position. This information is vital for determining the preferred chair conformation of a given this compound isomer. pdx.edu

X-ray Crystallography for Solid-State Conformation and Structure Resolutionnist.gov

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. youtube.com The pattern provides information about the electron density distribution within the crystal, from which the exact positions of all atoms can be determined.

For this compound, obtaining a suitable single crystal of a specific isomer would allow for its unambiguous structural determination. nih.gov The resulting crystal structure would provide precise bond lengths, bond angles, and torsional angles, confirming the configuration of the stereocenters and revealing the solid-state conformation of the cyclohexane ring. This technique is particularly valuable for validating structures determined by other methods like NMR. However, a significant challenge can be the process of growing a single crystal of sufficient quality, which is often a rate-limiting step. nih.govcaltech.edu

Gas Chromatography (GC) for Isomer Separation and Purity Assessmentquimicaorganica.orgchemicalbook.comsigmaaldrich.comfujifilm.com

Gas chromatography (GC) is a fundamental technique for the separation and purity analysis of volatile compounds like the isomers of this compound. nist.govsigmaaldrich.com The separation is based on the differential partitioning of the isomers between a gaseous mobile phase and a stationary phase coated on the inside of a capillary column.

Application of Polar Capillary Columns (e.g., DB-Wax) and Chiral Stationary Phasesquimicaorganica.orgsigmaaldrich.comfujifilm.com

The choice of the stationary phase is critical for achieving the separation of structurally similar isomers. sigmaaldrich.comfujifilm.com

Polar Capillary Columns: For separating positional isomers of trimethylcyclohexane, polar capillary columns are often employed. sigmaaldrich.com Columns with stationary phases like polyethylene (B3416737) glycol (e.g., DB-Wax) can separate isomers based on subtle differences in their polarity and boiling points. fujifilm.comthermofisher.com The "like dissolves like" principle applies, where polar analytes interact more strongly with a polar stationary phase, leading to longer retention times. sigmaaldrich.com

Chiral Stationary Phases: To separate the enantiomers of a chiral this compound isomer, a chiral stationary phase (CSP) is necessary. researchgate.netsigmaaldrich.com These phases are themselves chiral and interact differently with the two enantiomers of a racemic mixture, leading to their separation. Cyclodextrin-based CSPs, such as those found in Chirasil-Dex columns, are commonly used for the enantioseparation of hydrocarbons. researchgate.netsigmaaldrich.com

Use of Standardized Retention Indices and Co-injection with Reference Standardsquimicaorganica.org

To ensure accurate and reproducible identification of isomers, standardized methods are employed.

Retention Indices: The retention index (RI) system, such as the Kováts retention index, provides a standardized measure of a compound's retention time relative to a series of n-alkane standards. chromatographyonline.comgcms-id.ca This value is more consistent across different instruments and conditions than the absolute retention time. Comparing the experimentally determined RI of an unknown peak to a database of known RI values can aid in its identification. chromatographyonline.com

Co-injection with Reference Standards: The most definitive method for peak identification in GC is co-injection. This involves analyzing the unknown sample and then spiking it with a pure, authentic standard of the suspected isomer and re-analyzing it. If the peak in the original sample and the standard are identical, the peak's intensity will increase without the appearance of a new peak or shoulder, confirming the isomer's identity.

Data Tables

Table 1: Spectroscopic and Chromatographic Techniques for this compound Analysis

TechniqueApplicationInformation Obtained
Nuclear Magnetic Resonance (NMR) Conformational and configurational analysis3D structure, stereochemistry, substituent orientation
Nuclear Overhauser Effect (NOE)Determination of spatial proximityThrough-space interactions between protons, relative stereochemistry
Coupling Constant AnalysisDetermination of substituent orientationDihedral angles, axial/equatorial positions of substituents
X-ray Crystallography Solid-state structure resolutionPrecise bond lengths, bond angles, and absolute configuration
Gas Chromatography (GC) Isomer separation and purity assessmentSeparation of positional and stereoisomers, sample purity
Polar Capillary ColumnsSeparation of positional isomersBased on differences in polarity and boiling point
Chiral Stationary PhasesSeparation of enantiomersBased on differential interactions with a chiral selector

Mass Spectrometry (MS) for Isomer Identification through Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its fragmentation pattern upon ionization. chemguide.co.uk For this compound, which has a molecular weight of 126.24 g/mol , the mass spectrum provides a unique fingerprint that aids in its identification and differentiation from other isomers. nih.govnist.gov

When a this compound molecule is introduced into the mass spectrometer, it is bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]⁺) with a mass-to-charge ratio (m/z) of 126. chemguide.co.uknist.gov This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the original molecule's structure.

The fragmentation of the cyclohexane ring and the loss of methyl groups lead to the formation of various daughter ions. The analysis of the relative abundance of these fragments helps in distinguishing between different trimethylcyclohexane isomers. For instance, the fragmentation pattern of this compound can be compared with that of its isomers, such as 1,2,4-trimethylcyclohexane (B44741) and 1,3,5-trimethylcyclohexane (B44294), to identify the specific substitution pattern on the cyclohexane ring. nist.govnist.gov

The National Institute of Standards and Technology (NIST) provides a comprehensive mass spectral library that includes data for various isomers of trimethylcyclohexane, which serves as a valuable reference for isomer identification. nist.govnist.govnist.gov By comparing the experimentally obtained mass spectrum with the library data, chemists can confirm the identity of a specific this compound isomer.

Interactive Data Table: Key Mass Spectral Peaks for Trimethylcyclohexane Isomers

This table displays the prominent mass-to-charge ratios (m/z) observed in the mass spectra of different trimethylcyclohexane isomers. The relative intensity of these peaks can be used to differentiate between the isomers.

IsomerMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)Base Peak (m/z)
This compound 126111, 97, 83, 69, 55, 4183
1,2,4-Trimethylcyclohexane 126111, 97, 83, 69, 55, 4169
1,3,5-Trimethylcyclohexane 126111, 97, 83, 69, 55, 4183

Note: The base peak is the most intense peak in the mass spectrum, assigned a relative intensity of 100%. The fragmentation patterns can vary slightly depending on the specific stereoisomer and the analytical conditions.

Chiroptical Methods for Enantiomeric Composition Analysis in Chiral Systems

This compound possesses chiral centers, leading to the existence of enantiomers (non-superimposable mirror images) and diastereomers. Specifically, cis,trans,cis-1,2,3-trimethylcyclohexane (B155982) is a chiral molecule. nih.gov Chiroptical methods are essential for determining the enantiomeric composition, or the relative amounts of each enantiomer, in a chiral sample. These techniques rely on the differential interaction of enantiomers with polarized light.

While detailed chiroptical studies specifically on this compound are not extensively documented in readily available literature, the principles of these techniques are broadly applicable to chiral systems. Techniques like circular dichroism (CD) and optical rotatory dispersion (ORD) are standard methods for such analyses.

Circular Dichroism (CD) Spectroscopy: This technique measures the difference in absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer will produce a CD spectrum that is a mirror image of the other. By measuring the CD spectrum of a sample and comparing it to the spectra of the pure enantiomers, the enantiomeric excess (ee) can be determined.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the ORD curves of enantiomers are mirror images of each other, allowing for the quantitative analysis of their mixture.

The application of these methods is crucial in fields such as stereoselective synthesis and the analysis of natural products, where the specific stereochemistry of a molecule can significantly impact its biological activity or physical properties. For instance, the enantiomeric separation and analysis of complex molecules like triacylglycerols have been successfully achieved using chiral high-performance liquid chromatography (HPLC), demonstrating the power of chiroptical detection methods in resolving and quantifying enantiomers. nih.gov

Theoretical and Computational Chemistry Studies of 1,2,3 Trimethylcyclohexane

Molecular Mechanics (MM) Calculations for Conformational Energy Minimization and Stability Prediction

Molecular mechanics (MM) calculations are a cornerstone of computational chemistry for predicting the preferred conformations and relative stabilities of flexible molecules like 1,2,3-trimethylcyclohexane. These methods rely on classical mechanics principles, treating molecules as a collection of atoms connected by springs, and use force fields (like MM2, MM3, etc.) to calculate the steric energy of a given conformation. This energy is a sum of various potential energy terms, including bond stretching, angle bending, torsional strain, and non-bonded van der Waals interactions.

The primary application of MM calculations for this compound is the determination of the most stable chair conformations for its various stereoisomers. The chair conformation of the cyclohexane (B81311) ring is the most stable, and the substituents (in this case, three methyl groups) can occupy either axial or equatorial positions. The relative stability of these conformers is largely dictated by the steric strain arising from interactions between the methyl groups and the rest of the molecule.

A key factor in determining the stability of substituted cyclohexanes is the presence of 1,3-diaxial interactions, which are repulsive steric interactions between an axial substituent and the axial hydrogens (or other axial substituents) on the same side of the ring. For this compound, the stereochemistry of the methyl groups determines the number and magnitude of these unfavorable interactions.

For instance, in the case of trans-1,2-cis-3-trimethylcyclohexane, two chair conformations are possible. By analyzing the steric interactions in each, their relative energies can be estimated. One conformation may have two methyl-hydrogen 1,3-diaxial interactions and two gauche butane (B89635) interactions between methyl groups, while the other might have four methyl-hydrogen 1,3-diaxial interactions and one methyl-methyl gauche interaction. By assigning energy values to these interactions, the more stable conformer can be predicted. lasalle.edu For example, a methyl-hydrogen 1,3-diaxial interaction contributes approximately 3.8 kJ/mol of strain, while a gauche interaction between two methyl groups adds about 3.8 kJ/mol. lasalle.edu A more severe methyl-methyl 1,3-diaxial interaction can introduce a much larger strain of around 15.4 kJ/mol. lasalle.edu

Computational studies have shown that for many stereoisomers of this compound, the conformer with the maximum number of methyl groups in the more spacious equatorial positions is generally the most stable, as this minimizes the high-energy 1,3-diaxial interactions. Molecular mechanics calculations, such as those using the MM2 or MM3 force fields, can quantify these strain energies and predict the equilibrium populations of different conformers at a given temperature.

Table 1: Estimated Strain Energies for Interactions in Substituted Cyclohexanes

Interaction TypeEstimated Strain Energy (kJ/mol)
CH₃–H 1,3-diaxial3.8 lasalle.edu
CH₃–CH₃ gauche3.8 lasalle.edu
CH₃–CH₃ 1,3-diaxial15.4 lasalle.edu

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Energetics

While molecular mechanics provides a good initial assessment of conformational stability, quantum chemical calculations, particularly Density Functional Theory (DFT), offer a more detailed and accurate description of the electronic structure and energetics of this compound. DFT methods calculate the electron density of a molecule to determine its energy and other properties, providing a more fundamental understanding than the classical approximations of MM.

DFT calculations are widely used to:

Optimize Molecular Geometries: DFT can precisely determine the bond lengths, bond angles, and dihedral angles of the different conformers of this compound. These optimized geometries represent the minimum energy structures on the potential energy surface.

Calculate Relative Energies: DFT provides more accurate relative energies of different stereoisomers and conformers than MM methods, as it explicitly treats electronic effects. This allows for a more reliable prediction of the most stable forms of this compound. For example, DFT calculations can confirm that isomers with fewer 1,3-diaxial interactions are energetically favored.

Determine Electronic Properties: DFT can be used to calculate various electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. These properties are crucial for understanding the reactivity of the molecule. For instance, the shape and energy of the HOMO can indicate the most likely sites for electrophilic attack.

Analyze Vibrational Frequencies: DFT calculations can predict the vibrational spectra (e.g., infrared and Raman) of this compound. The calculated frequencies can be compared with experimental spectra to confirm the structure of the molecule and to assign specific vibrational modes to particular molecular motions.

In a study on the thermal decomposition of a related compound, 1,1-di-tert-butyl peroxy-3,3,5-trimethyl cyclohexane, DFT calculations (at the M06-2x/def2-TZVP level) were employed for geometric optimization and frequency analysis of reactants, products, and transition states. researchgate.net This demonstrates the utility of DFT in understanding the energetics of complex chemical processes involving substituted cyclohexanes. Similarly, DFT has been used to study the adsorption of 1,2,3-trimethylcyclopentane (B43311) on graphene, highlighting its application in understanding intermolecular interactions. mdpi.com

Table 2: Applications of DFT in the Study of this compound

ApplicationDescription
Geometric OptimizationDetermination of precise bond lengths, angles, and dihedrals for stable conformers.
Energy CalculationsAccurate prediction of the relative stabilities of different stereoisomers and conformers.
Electronic Structure AnalysisCalculation of electron density, HOMO/LUMO energies, and electrostatic potential to understand reactivity.
Vibrational AnalysisPrediction of IR and Raman spectra for structural confirmation and mode assignment.

Computational Modeling for Prediction of Spectroscopic Parameters (e.g., Proton-Proton Distances)

Computational modeling is a powerful tool for predicting spectroscopic parameters, which can then be used to interpret and supplement experimental data. For this compound, a key application is the prediction of Nuclear Magnetic Resonance (NMR) parameters, particularly proton (¹H) chemical shifts and coupling constants, which are highly sensitive to the molecule's three-dimensional structure.

A crucial aspect of this is the ability to predict proton-proton distances and dihedral angles in the optimized geometries of the conformers. These structural parameters are directly related to:

Nuclear Overhauser Effect (NOE): The NOE is a phenomenon in NMR spectroscopy where the magnetization of one nucleus is transferred to another through space. The strength of the NOE is inversely proportional to the sixth power of the distance between the nuclei. Computational models can predict interproton distances, allowing for the simulation of NOE spectra. This is particularly useful for distinguishing between axial and equatorial methyl groups, as axial groups will show stronger NOE interactions with other nearby axial protons.

Spin-Spin Coupling Constants (J-couplings): The magnitude of the coupling constant between two protons is dependent on the number of bonds separating them and the dihedral angle between the C-H bonds. The Karplus equation describes the relationship between the three-bond coupling constant (³J) and the dihedral angle. By calculating the dihedral angles in the stable conformers of this compound, it is possible to predict the expected coupling constants, which can then be compared to experimental values to confirm the conformational assignment.

Models have been developed that combine the calculation of partial atomic charges with considerations for steric interactions to predict proton chemical shifts in substituted alkanes, including cyclohexanes. modgraph.co.ukrsc.org These models have been shown to provide good agreement with experimental data, with root-mean-square errors often within 0.1-0.2 ppm. modgraph.co.ukrsc.org

Table 3: Computationally Predicted Spectroscopic Parameters and Their Applications

Predicted ParameterSpectroscopic TechniqueApplication for this compound
Proton-Proton DistancesNOE SpectroscopyDistinguishing between axial and equatorial substituents.
Dihedral Angles¹H NMR (J-coupling)Confirming chair conformations and substituent orientations.
Nuclear Magnetic Shielding¹H and ¹³C NMRAssigning chemical shifts in complex spectra. d-nb.info

Computational Analysis of Reaction Pathways and Transition States

Computational chemistry provides a powerful lens through which to view the mechanisms of chemical reactions. For this compound, these methods can be used to explore potential reaction pathways, identify transition states, and calculate activation energies, offering a detailed picture of how the molecule behaves in various chemical transformations.

The study of a reaction mechanism using computational tools typically involves mapping out the potential energy surface (PES) that connects reactants to products. Key points on the PES include:

Reactants and Products: These are local minima on the PES, representing stable molecules.

Transition States (TS): These are saddle points on the PES, representing the highest energy point along the reaction coordinate. The structure of the transition state provides crucial information about the mechanism of the reaction.

Intermediates: These are local minima that lie between the reactants and products, representing transient species that are formed and consumed during the reaction.

DFT is a commonly used method for these investigations. By locating the transition state structure for a given reaction, the activation energy (the energy difference between the transition state and the reactants) can be calculated. This activation energy is a key determinant of the reaction rate.

For reactions involving this compound, computational analysis can be applied to various processes, such as:

Oxidation: Studies on the partial oxidation of cyclohexane have used DFT to investigate the energetics of major gas-phase reaction channels by locating stable reactants, products, and transition-state intermediates. psu.edu This approach can be extended to this compound to understand how the methyl substituents influence the selectivity and reactivity of C-H bond oxidation.

Pyrolysis: The thermal decomposition of substituted cyclohexanes can be modeled to understand the bond-breaking and rearrangement processes that occur at high temperatures. For example, in a study of 1,3,5-trimethylcyclohexane (B44294) pyrolysis, the decomposition pathways were analyzed, including unimolecular ring-opening isomerizations and hydrogen abstraction reactions. nih.gov

Ring Inversion: The process of one chair conformation flipping to another proceeds through a high-energy transition state (or intermediate), often a twist-boat conformation. Computational methods can calculate the energy barrier for this process, which can be compared with experimental values obtained from dynamic NMR studies.

Transition State Theory (TST) is often used in conjunction with computational chemistry to calculate reaction rate constants. wikipedia.orgquantumatk.comlibretexts.org TST assumes a quasi-equilibrium between the reactants and the activated complex at the transition state. wikipedia.org By calculating the vibrational frequencies of the reactant and the transition state, the pre-exponential factor in the Arrhenius equation can be estimated, providing a more complete picture of the reaction kinetics.

Environmental Fate and Transport Research Involving 1,2,3 Trimethylcyclohexane

The environmental behavior of 1,2,3-trimethylcyclohexane, a saturated cyclic hydrocarbon, is a subject of interest in environmental chemistry and forensics. Its presence in the environment can be linked to both natural sources and anthropogenic activities, particularly petroleum releases. Understanding its degradation pathways and its utility as a chemical tracer is crucial for assessing contamination and its origins.

Advanced Research Applications in Organic Synthesis and Materials Science

Role as an Intermediate or Building Block in the Synthesis of Complex Organic Molecules

The structural framework of 1,2,3-trimethylcyclohexane serves as a valuable building block in the synthesis of more complex organic molecules and specialty chemicals. Its cyclohexane (B81311) core, adorned with three methyl groups in a specific vicinal arrangement, offers a defined stereochemical and conformational scaffold. Synthetic chemists can leverage this pre-organized structure to construct larger, more intricate molecular architectures.

The utility of this compound as a synthetic intermediate is rooted in its potential for functionalization. While the hydrocarbon itself is relatively inert, reactions can be directed at its C-H bonds or the methyl groups under specific conditions. More commonly, derivatives of this compound, or the synthetic precursors to it (such as trimethylcyclohexenes or trimethylbenzenes), are employed as starting materials. For instance, the specific stereochemistry of a particular this compound isomer can direct the approach of reagents, allowing for the stereocontrolled addition of further substituents. This makes it a useful component in the early stages of a multi-step synthesis, where establishing the correct relative stereochemistry of chiral centers is crucial. Researchers have explored its role as a precursor for certain pharmaceutical compounds where the substituted cyclohexane moiety is a key structural feature.

Contribution to Fundamental Understanding of Cycloalkane Stability and Reactivity in Chemical Design

The study of this compound's stereoisomers has significantly contributed to the fundamental understanding of cycloalkane stability and reactivity. The cyclohexane ring is not planar; it predominantly adopts a strain-free "chair" conformation. In a substituted cyclohexane, substituents can occupy two distinct types of positions: axial (perpendicular to the ring's general plane) and equatorial (in the plane of the ring). askfilo.com The relative stability of different isomers and their conformers is largely dictated by the steric strain arising from these placements.

The key concepts illuminated by studying this compound include:

A-Values and Conformational Preference: Each substituent has an energetic preference for the more spacious equatorial position to avoid steric clashes. The energy difference between the axial and equatorial conformation is known as the "A-value."

1,3-Diaxial Interactions: A primary source of steric strain occurs when an axial substituent interacts with the other two axial substituents (typically hydrogens) on the same side of the ring. libretexts.orgucla.educhemistrysteps.com These repulsive interactions, known as 1,3-diaxial interactions, destabilize the conformer. libretexts.org For a methyl group, each of these interactions adds significant strain energy to the molecule. libretexts.org

The various stereoisomers of this compound provide excellent models for examining these interactions. By analyzing the possible chair conformations of each isomer, chemists can predict their relative stabilities. The most stable conformer will be the one that minimizes the number and severity of 1,3-diaxial interactions, which is typically achieved by placing the maximum number of methyl groups in equatorial positions. askfilo.comualberta.ca For example, an isomer that can adopt a conformation with all three methyl groups in equatorial positions will be significantly more stable than one where one or more methyl groups are forced into axial positions. askfilo.com This predictive power is fundamental to modern chemical design, allowing chemists to anticipate the most likely shape and stability of complex cyclic molecules.

Table 1: Conformational Analysis of this compound Stereoisomers
StereoisomerMore Stable Chair Conformation (Methyl Group Positions)Key Steric InteractionsRelative Stability
(1R,2R,3R) or all-cis1-ax, 2-eq, 3-ax (after ring flip: 1-eq, 2-ax, 3-eq)Significant 1,3-diaxial interactions in the all-axial state; the diequatorial/monoaxial conformer is preferred.Less Stable
(1R,2R,3S) or cis,cis,trans1-ax, 2-eq, 3-eq (after ring flip: 1-eq, 2-ax, 3-ax)The conformer with two equatorial groups is significantly more stable.More Stable
(1R,2S,3R) or cis,trans,cis1-ax, 2-ax, 3-ax (after ring flip: 1-eq, 2-eq, 3-eq)The all-equatorial conformer is highly favored, minimizing steric strain.Most Stable

Utilization in the Development of Novel Synthetic Methodologies for Related Cyclic Systems

Research focused on the synthesis of specific stereoisomers of this compound has spurred the development of novel and refined synthetic methodologies that are broadly applicable to other cyclic systems. The challenge of controlling the stereochemistry of three contiguous centers on a flexible six-membered ring requires highly selective chemical reactions.

One of the most significant areas of development has been in asymmetric hydrogenation . nih.govrsc.org To synthesize a specific chiral isomer of this compound, one can start with a flat, achiral precursor like 1,2,3-trimethylbenzene (B126466) and hydrogenate it. However, this typically yields a mixture of stereoisomers. A more sophisticated approach involves the asymmetric hydrogenation of a prochiral olefin, such as a 1,2,3-trimethylcyclohexene derivative. This process utilizes transition-metal catalysts (often based on iridium or rhodium) coordinated to chiral ligands. nih.gov The chiral catalyst creates a chiral environment around the double bond, directing the hydrogen atoms to add to one face of the ring preferentially, leading to the formation of one enantiomer in excess. The development of new catalysts and ligands for these transformations, often tested on substrates like trimethylcyclohexene, expands the toolkit available for creating a wide variety of other chiral cyclic compounds.

Furthermore, organocatalytic domino or cascade reactions have emerged as powerful strategies for the asymmetric synthesis of highly functionalized cyclohexanes, demonstrating advanced methods for creating multiple stereocenters in a single pot. nih.gov These complex reaction sequences, which might be used to build frameworks similar to this compound but with more diverse functional groups, showcase the cutting edge of synthetic methodology for cyclic systems.

Q & A

How does the conformational stability of cis- and trans-1,2,3-trimethylcyclohexane isomers influence experimental design in stereochemical studies?

Basic Research Focus : Stability determinants in cyclohexane derivatives.
Methodological Answer :
The cis isomer (with two equatorial methyl groups) is more stable than the trans isomer due to reduced 1,3-diaxial strain. This can be confirmed using computational methods (e.g., molecular mechanics or DFT calculations) and experimental techniques like NMR to compare axial-equatorial equilibria. For example, coupling constants in 1H^1H-NMR can reveal substituent orientations .

What advanced chromatographic techniques resolve 1,2,3-trimethylcyclohexane from its structural isomers?

Advanced Research Focus : Analytical method development for isomer separation.
Methodological Answer :
Gas chromatography (GC) with polar capillary columns (e.g., DB-Wax) and standardized retention indices (e.g., ASTM D6729) can distinguish this compound from other C9 cycloalkanes. Co-injection with reference standards (e.g., ctc-1,2,3-trimethylcyclohexane) improves resolution. Mass spectrometry (MS) with fragmentation pattern analysis further validates isomer identity .

How do researchers address contradictions in toxicological data between this compound and its analogs?

Advanced Research Focus : Data reconciliation in hydrocarbon toxicity.
Methodological Answer :
Contradictions often arise from differences in isomer-specific reactivity or experimental models (e.g., rat cerebellar cells vs. human neutrophils). To resolve this:

  • Use in vitro assays (e.g., chemiluminescence for ROS detection) under controlled oxygen levels.
  • Compare toxicokinetic parameters (e.g., blood-brain barrier penetration) using isotope-labeled analogs in repeated inhalation studies .

What experimental protocols are used to study the combustion kinetics of this compound?

Advanced Research Focus : Combustion mechanism elucidation.
Methodological Answer :
Jet-stirred reactor (JSR) experiments coupled with GC/MS analyze oxidation intermediates. Kinetic models (e.g., Chemkin-Pro) simulate reaction pathways, validated against ignition delay times from shock tube studies. Key parameters include C-H bond dissociation energies and peroxy radical formation rates .

How can anaerobic biodegradation studies of this compound be optimized for environmental persistence assessments?

Advanced Research Focus : Biodegradation under anoxic conditions.
Methodological Answer :
Use sediment microcosms amended with 13C^{13}C-labeled this compound and track degradation via stable isotope probing (SIP). Pair with conserved internal standards (e.g., 2,2,3,3-tetramethylbutane) to normalize losses. Metagenomic analysis identifies microbial consortia responsible for ring-opening pathways .

What strategies mitigate steric interference in catalytic hydrogenation of this compound derivatives?

Basic Research Focus : Steric effects in synthetic chemistry.
Methodological Answer :
Employ bulky catalysts (e.g., Wilkinson’s catalyst with tricyclohexylphosphine ligands) to reduce axial substituent hindrance. Monitor reaction progress via 1H^1H-NMR for equatorial preference. Computational docking studies predict catalyst-substrate interactions .

How do researchers validate stereochemical assignments for this compound derivatives?

Basic Research Focus : Stereochemical elucidation.
Methodological Answer :
X-ray crystallography provides definitive stereochemical data. For dynamic systems, NOESY NMR identifies through-space interactions between axial/equatorial methyl groups. Chiral GC columns (e.g., Cyclodex-B) separate enantiomers when applicable .

What statistical approaches reconcile conflicting data on isomer stability vs. toxicity?

Advanced Research Focus : Multivariate data analysis.
Methodological Answer :
Apply principal component analysis (PCA) to datasets combining steric parameters (e.g., A-values), log P, and IC50 toxicity metrics. Design factorial experiments (e.g., 2k^k designs) to isolate variables like substituent position and exposure duration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.